2-Azetidinone,3-amino-1-methyl-,(S)-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

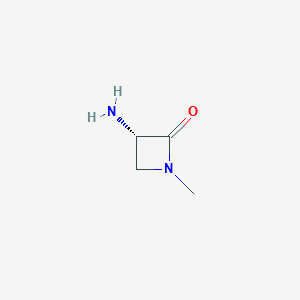

2-Azetidinone,3-amino-1-methyl-,(S)-(9CI) is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone,3-amino-1-methyl-,(S)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-amino acid derivative with a suitable dehydrating agent to form the azetidinone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone,3-amino-1-methyl-,(S)-(9CI) can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce amines.

Scientific Research Applications

2-Azetidinone,3-amino-1-methyl-,(S)-(9CI) has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azetidinone,3-amino-1-methyl-,(S)-(9CI) involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target. The azetidinone ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

- 2-Azetidinone,3-amino-1-hydroxy-,(3S)-

- 2-Azetidinone,3-amino-1-(1-propenyl)-,(3S)-

Uniqueness

2-Azetidinone,3-amino-1-methyl-,(S)-(9CI) is unique due to its specific stereochemistry and functional groups. The presence of the amino and methyl groups in specific positions on the azetidinone ring imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

2-Azetidinone, 3-amino-1-methyl-, (S)-(9CI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

2-Azetidinone, also known as a β-lactam derivative, features a four-membered cyclic lactam structure that contributes to its biological activity. The specific configuration of the compound influences its interaction with biological targets.

Biological Activities

1. Anticancer Activity

Recent studies have demonstrated that derivatives of 2-azetidinones exhibit potent anticancer properties. For instance, a study reported that a compound synthesized from a piperazine scaffold combined with 2-azetidinone displayed significant anti-proliferative effects against HeLa cancer cells. The compound induced apoptosis through mechanisms involving oxidative stress and mitochondrial pathways, with an IC50 value of 29.44 ± 1.46 µg/ml .

2. Mechanism of Action

The mechanisms underlying the anticancer effects of 2-azetidinones include:

- Inhibition of Tubulin Polymerization : Compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

- Induction of Apoptosis : The activation of caspase-3 and the release of cytochrome c indicate the involvement of intrinsic apoptotic pathways .

- Oxidative Stress : Increased reactive oxygen species (ROS) levels contribute to apoptosis in cancer cells .

3. Other Biological Activities

Beyond anticancer effects, 2-azetidinone derivatives have demonstrated various bioactivities:

- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities, particularly against Gram-positive bacteria and certain fungal strains .

- Cholesterol Absorption Inhibition : Research indicates that these compounds may inhibit cholesterol absorption, suggesting potential applications in treating hyperlipidemia .

Study 1: Anticancer Efficacy in Colorectal Cancer

A study synthesized novel 3-amino-2-azetidinone derivatives that showed nanomolar cytotoxicity against colorectal cancer cell lines. These compounds not only inhibited cell proliferation but also delayed tumor growth in xenograft models . The structural modifications enhanced their stability and solubility, making them promising candidates for further development.

Study 2: Antimicrobial Activity Assessment

In another investigation, various 2-azetidinone derivatives were tested for their antimicrobial efficacy. The results indicated that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus while showing limited effects on Gram-negative bacteria like Escherichia coli .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C4H8N2O |

|---|---|

Molecular Weight |

100.12 g/mol |

IUPAC Name |

(3S)-3-amino-1-methylazetidin-2-one |

InChI |

InChI=1S/C4H8N2O/c1-6-2-3(5)4(6)7/h3H,2,5H2,1H3/t3-/m0/s1 |

InChI Key |

XOBUVRCCYJYVJL-VKHMYHEASA-N |

Isomeric SMILES |

CN1C[C@@H](C1=O)N |

Canonical SMILES |

CN1CC(C1=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.